1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1207033-21-3 |
|---|---|
Molecular Formula |
C25H28N4O5 |
Molecular Weight |
464.522 |
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C25H28N4O5/c1-4-6-9-14-28-24(30)18-10-7-8-11-19(18)29(25(28)31)16-22-26-23(27-34-22)17-12-13-20(33-5-2)21(15-17)32-3/h7-8,10-13,15H,4-6,9,14,16H2,1-3H3 |
InChI Key |
FDHCKCIPQOHBPI-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has attracted attention due to its potential biological activities. The compound features a quinazoline core and an oxadiazole ring, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following features:
| Property | Details |
|---|---|
| Molecular Formula | C28H26N4O5 |
| Molecular Weight | 498.5 g/mol |
| IUPAC Name | 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione |
| InChI Key | CWORFADFDJSDFB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
Molecular Targets:
- Kinases and Proteases: The compound can inhibit specific kinases and proteases involved in cell signaling pathways.
Pathways Involved:
- MAPK/ERK Pathway: Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds with similar structures have demonstrated significant anticancer properties. For instance:
- In vitro Studies: Compounds containing the oxadiazole moiety have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth .
Antimicrobial Activity
The presence of the oxadiazole ring in the compound suggests potential antimicrobial properties:
- Antibacterial and Antifungal Effects: Studies on related oxadiazole derivatives have revealed broad-spectrum antimicrobial activity against bacteria and fungi . The specific interactions with microbial enzymes may disrupt their metabolic processes.
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial potential of similar compounds:
- In vitro Efficacy Against Plasmodium falciparum: Compounds with structural similarities have shown high activity against chloroquine-sensitive strains of malaria parasites .
Case Studies
Several studies have focused on the biological activity of compounds related to 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione:
- Study on Anticancer Properties:
- Antimicrobial Testing:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole and quinazoline moieties exhibit significant anticancer properties. The mechanism of action typically involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases and proteases involved in cancer cell signaling pathways.
- Cell Proliferation Inhibition : It interferes with the MAPK/ERK pathway, leading to reduced proliferation and increased apoptosis in various cancer cell lines.
For instance, studies have demonstrated that similar oxadiazole derivatives exhibit IC50 values comparable to established chemotherapeutics like 5-Fluorouracil in MCF-7 breast cancer cells.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate that derivatives of quinazoline and oxadiazole can inhibit the growth of various bacterial strains. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound can bind to and inhibit the activity of various kinases involved in cell signaling.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of similar oxadiazole derivatives. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that modifications to the oxadiazole ring could enhance potency against specific cancer types.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of quinazoline derivatives. The research demonstrated that certain modifications led to increased activity against Gram-positive bacteria. This study highlighted the potential for developing new antimicrobial agents based on the quinazoline scaffold.
Comparison with Similar Compounds
Electronic and Steric Effects
Pharmacokinetic Properties
- The pentyl chain on the quinazoline-dione core likely increases lipophilicity (logP >3.5 predicted), favoring blood-brain barrier penetration compared to shorter-chain derivatives. This contrasts with benzoxazine-linked oxadiazoles (), where polar acetates may reduce CNS bioavailability .
Q & A
Basic: What are the optimal synthetic routes for constructing the quinazoline-dione core with oxadiazole substituents?
Methodological Answer:
The quinazoline-dione core can be synthesized via cyclocondensation reactions. For example, a thieno[2,3-d]pyrimidine-2,4-dione analog was prepared by reacting 1,1’-carbonyldiimidazole with N’-benzoyl-carbohydrazide derivatives, followed by cyclization in phosphorous oxychloride (POCl₃) under reflux. Subsequent hydrolysis of intermediates and alkylation with chloromethyl-oxadiazoles yields the target scaffold . Key steps include:
- Cyclocondensation : Use POCl₃ as both solvent and catalyst at 80–100°C for 4–6 hours.
- Alkylation : React the quinazoline-dione intermediate with 5-(chloromethyl)-1,2,4-oxadiazoles in anhydrous DMF at 60°C for 12 hours.
Basic: Which spectroscopic techniques are prioritized for structural validation?
Methodological Answer:
- 1H NMR : Critical for confirming proton environments, such as the pentyl chain (δ 0.8–1.6 ppm) and oxadiazole methylene (δ 4.5–5.0 ppm).
- HPLC : Ensures purity (>95%) using a C18 column with acetonitrile/water gradients.
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole C=N bonds (~1600 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies optimize antimicrobial activity?
Methodological Answer:
- Substituent Variation : Replace the 4-ethoxy-3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, chloro) to enhance microbial membrane penetration.
- Chain Length Modulation : Shorten the pentyl chain to reduce hydrophobicity, improving solubility without compromising activity.
- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to test for enhanced binding to microbial enzymes .
Advanced: How is molecular docking applied to predict biological targets?
Methodological Answer:
- Target Selection : Prioritize enzymes like fungal 14-α-demethylase (CYP51, PDB: 3LD6) due to structural similarities to known antifungals.
- Docking Workflow : Use AutoDock Vina for ligand-protein binding simulations. Parameterize the compound’s 3D structure (optimized via DFT) and evaluate binding energies (< -8 kcal/mol suggests high affinity).
- Validation : Compare docking poses with co-crystallized inhibitors (e.g., fluconazole) to assess binding site overlap .
Advanced: How to resolve contradictions in antimicrobial activity data across studies?
Methodological Answer:
- Standardized Assays : Use CLSI/M38-A2 guidelines for fungal susceptibility testing to minimize variability.
- Control Compounds : Include reference drugs (e.g., amphotericin B) in each assay batch.
- Substituent Analysis : Correlate discrepancies with specific substituents (e.g., 4-ethoxy vs. 4-methoxy groups may alter logP and bioavailability) .
Advanced: What strategies improve regioselective alkylation of the quinazoline-dione nitrogen?
Methodological Answer:
- Base Selection : Use K₂CO₃ in DMF to deprotonate the N3 position selectively.
- Temperature Control : Maintain 50–60°C to favor alkylation over competing side reactions.
- Protecting Groups : Temporarily protect reactive sites (e.g., carbonyls) with trimethylsilyl chloride during alkylation .
Basic: How to optimize reaction yields during oxadiazole ring formation?
Methodological Answer:
- Cyclodehydration : Treat hydrazide intermediates with POCl₃ at 90°C for 6 hours.
- Solvent Choice : Use toluene for azeotropic removal of water, improving conversion rates.
- Workup : Neutralize excess POCl₃ with ice-cold NaHCO₃ to prevent hydrolysis of the oxadiazole .
Advanced: What computational methods predict metabolic stability?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism hotspots (e.g., methoxy groups prone to demethylation).
- Metabolite Identification : Perform in silico fragmentation (Mass Frontier) to predict major metabolites.
- Experimental Validation : Incubate with human liver microsomes and analyze via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
